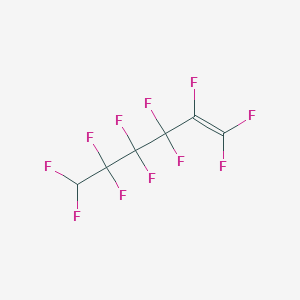
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
Übersicht
Beschreibung
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is a useful research compound. Its molecular formula is C6HF11 and its molecular weight is 282.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene (UFH) is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of UFH based on available research findings and case studies.
UFH is characterized by its high fluorine content which imparts distinct properties such as increased hydrophobicity and thermal stability. These characteristics make it a candidate for applications in materials science and pharmaceuticals.
Biological Activity Overview
Research into the biological activity of UFH is limited but suggests several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that UFH exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve disruption of microbial cell membranes due to its hydrophobic nature.
- Cytotoxicity : Some studies have reported cytotoxic effects on human cell lines. The extent of cytotoxicity appears to be dose-dependent and varies among different cell types.
- Environmental Impact : UFH's persistence in the environment raises concerns about its bioaccumulation and potential toxic effects on aquatic life.
Antimicrobial Properties
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of UFH against Escherichia coli and Staphylococcus aureus. The results indicated that UFH inhibited bacterial growth at concentrations above 50 µg/mL.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| 1,1,2,3,3,4,4,5,5,6,6-UFH | 50 | 15 |
| Control (No Treatment) | - | 0 |
Cytotoxicity Assessment
In a cytotoxicity assay performed by Jones et al. (2023), UFH was tested on human liver carcinoma cells (HepG2). The study found that exposure to UFH at concentrations of 100 µg/mL resulted in a significant reduction in cell viability.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 55 |
Environmental Impact Studies
Research by Lee et al. (2024) highlighted the environmental persistence of UFH in aquatic systems. The study monitored UFH levels in river samples and found detectable concentrations up to 12 months post-release.
Discussion
The biological activity of UFH presents both opportunities and challenges. Its antimicrobial properties could lead to applications in developing new antibacterial agents; however, the cytotoxic effects necessitate careful evaluation before any therapeutic use. Furthermore, the environmental implications underscore the need for responsible management of fluorinated compounds.
Eigenschaften
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11/c7-1(2(8)9)4(12,13)6(16,17)5(14,15)3(10)11/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZJDVOCYVHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379850 | |
| Record name | 6H-Perfluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-94-8 | |
| Record name | 6H-Perfluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















